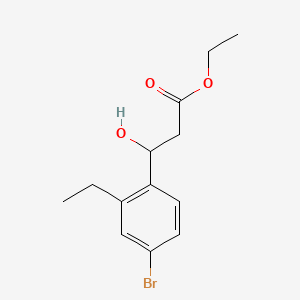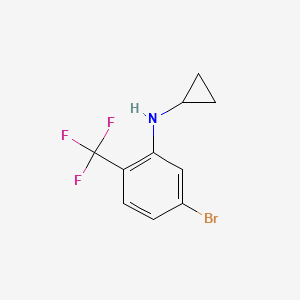![molecular formula C15H10N4O4S2 B14018458 2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate](/img/structure/B14018458.png)
2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate is a complex organic compound with a molecular formula of C15H10N4O4S2 and a molecular weight of 374.39 g/mol . This compound is characterized by the presence of multiple pyridinium and nitro groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate involves several steps, typically starting with the preparation of the pyridinium precursor. The synthetic route generally includes the following steps :
Nitration: Introduction of the nitro group into the pyridinium ring.
Thioether Formation: Formation of the thioether linkage between the pyridinium rings.
Oxidation: Oxidation of the pyridinium nitrogen to form the oxidopyridinium moiety.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Análisis De Reacciones Químicas
2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the nitro or thio groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro and oxidopyridinium groups play a crucial role in its reactivity and biological activity . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate can be compared with other pyridinium-based compounds, such as:
Pyridinium chloride: A simpler pyridinium salt with different reactivity and applications.
N-methylpyridinium iodide: Another pyridinium compound with distinct chemical properties.
3-oxidopyridinium derivatives: Compounds with similar oxidopyridinium groups but varying substituents.
Propiedades
Fórmula molecular |
C15H10N4O4S2 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
3-nitro-2,6-bis[(1-oxidopyridin-1-ium-2-yl)sulfanyl]pyridine |
InChI |
InChI=1S/C15H10N4O4S2/c20-17-9-3-1-5-13(17)24-12-8-7-11(19(22)23)15(16-12)25-14-6-2-4-10-18(14)21/h1-10H |
Clave InChI |
YJGAVQRLUFDPSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C(=C1)SC2=NC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC=[N+]3[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan](/img/structure/B14018387.png)



![Methyl 6-[2-(trimethylsilyl)ethynyl]naphthalene-2-carboxylate](/img/structure/B14018427.png)



![Ethyl 2-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylamino]-4-methylsulfanyl-butanoate](/img/structure/B14018469.png)


![1-[(4-Chlorophenyl)sulfanylmethyl]piperidine](/img/structure/B14018481.png)
